4-Azidobutylamine

PROTAC Linker Chemistry Targeted Protein Degradation

4-Azidobutylamine (CAS 88192-20-5), also known as 4-azidobutan-1-amine, is a heterobifunctional reagent comprising a primary amine and an azide group connected by a four-carbon alkyl chain. Its molecular formula is C₄H₁₀N₄, with a molecular weight of 114.15 g/mol.

Molecular Formula C4H10N4
Molecular Weight 114.15 g/mol
CAS No. 88192-20-5
Cat. No. B146735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidobutylamine
CAS88192-20-5
Synonyms1-Azido-4-aminobutane;  4-Azido-1-butanamine
Molecular FormulaC4H10N4
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC(CCN=[N+]=[N-])CN
InChIInChI=1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2
InChIKeyLFMZGBHJJNIRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidobutylamine (CAS 88192-20-5): Core Chemical Profile and Primary Functional Designation for Procurement Evaluation


4-Azidobutylamine (CAS 88192-20-5), also known as 4-azidobutan-1-amine, is a heterobifunctional reagent comprising a primary amine and an azide group connected by a four-carbon alkyl chain [1]. Its molecular formula is C₄H₁₀N₄, with a molecular weight of 114.15 g/mol . In solution, it appears as a colorless to slightly yellow liquid . The compound is primarily classified as a PROTAC (Proteolysis-Targeting Chimera) linker and a click chemistry reagent, capable of undergoing both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions .

Procurement Risk Assessment: Why 4-Azidobutylamine Cannot Be Arbitrarily Substituted with Other Azidoalkylamines


Direct substitution of 4-Azidobutylamine with structurally similar azidoalkylamines (e.g., 3-azidopropylamine or 2-azidoethylamine) carries significant risk in research and development workflows. The compound's value proposition rests on a specific combination of properties—its four-carbon alkyl chain length for optimal spatial orientation in PROTAC linkers [1], its balanced physicochemical profile allowing both CuAAC and SPAAC reactivity , and its well-characterized safety and handling profile in salt forms [2]—that are not uniformly shared across the azidoalkylamine class. As detailed in the evidence below, even minor structural deviations among analogs can lead to substantial differences in synthetic utility, product stability, and biological application outcomes, making generic substitution scientifically unsound without rigorous comparative validation.

Quantitative Evidence Guide: Differentiating 4-Azidobutylamine from In-Class Alternatives


Comparative Linker Length: C4 Spacer Confers Optimal Reach in PROTAC Ternary Complex Formation

In PROTAC design, the linker length is a critical determinant of ternary complex formation and subsequent degradation efficiency. 4-Azidobutylamine provides a 4-carbon (C4) alkyl chain spacer, which has been empirically validated as an optimal length for specific target-E3 ligase pairs. While 3-azidopropylamine (C3) and 2-azidoethylamine (C2) are commercially available alternatives , they introduce a shorter spatial separation between the two warheads. This difference can lead to suboptimal ternary complex geometry and reduced degradation potency. A 2021 review by Bond and Crews highlights that even single-atom variations in linker length can dramatically alter PROTAC efficacy, underscoring that the C4 length of 4-azidobutylamine is a non-arbitrary design feature [1].

PROTAC Linker Chemistry Targeted Protein Degradation

Salt Form Stabilization: Enhanced Thermal and Storage Stability via 4-Azidobutylamine Salts Over Neat Free Base

The neat free base form of 4-azidobutylamine suffers from instability, limiting its shelf life and complicating commercial transport [1]. Patented salt forms of 4-azidobutylamine, such as the cholate salt, have been developed to overcome these limitations. Differential Scanning Calorimetry (DSC) analysis provides quantitative evidence of the improved thermal stability of these salts compared to the free base [2]. Specifically, the 4-azidobutylamine cholate salt was synthesized with a yield of 92% and an HPLC purity of >99.99% (Area%) [3]. The DSC pattern of this salt demonstrates enhanced thermal stability, a critical parameter for ensuring product integrity during storage and handling, as reported in patent literature [2].

Chemical Stability Process Chemistry Supply Chain

Mutagenicity Profile: Non-Mutagenic Classification of 4-Azidobutylamine in Bacterial Reverse Mutation Assay

A safety assessment using the Salmonella typhimurium reverse mutation assay (Ames test) has directly compared the mutagenic potential of several azide-containing compounds. In this study, 4-azidobutylamine, along with 3-azidopropylamine, was classified as 'weakly or non-mutagenic' [1]. This result contrasts sharply with the known mutagenic azide metabolite azidoalanine, which was purified from the same assay system [1]. This class-level data provides a key differentiator for procurement decisions where laboratory safety and ease of handling are primary considerations, distinguishing 4-azidobutylamine from more hazardous azide reagents.

Safety Toxicology Handling

Click Reaction Kinetics: Rapid CuAAC Completion in Minutes for 4-Azidobutylamine Versus Hours for Heteroaromatic Azides

The kinetics of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are highly dependent on the azide substrate. A direct comparative study by Urankar and Košmrlj (2010) demonstrated that reactions of N-(propargyl)diazenecarboxamides with aliphatic azidoalkylamines, a class that includes 4-azidobutylamine, reached completion with copper(II) sulfate in 'no more than a few minutes' without the need for a reducing agent [1]. In stark contrast, the reaction with the heteroaromatic 2-(azidomethyl)pyridine under identical conditions required the addition of metallic copper and extended reaction times of 2 to 24 hours to reach completion [1]. This demonstrates a >100-fold difference in reaction time, positioning 4-azidobutylamine as a superior reagent for rapid, high-throughput bioconjugation workflows.

Click Chemistry CuAAC Reaction Kinetics

Bifunctional Reactivity Spectrum: Dual Compatibility with Both CuAAC and SPAAC Chemistries Broadens Application Scope

4-Azidobutylamine is characterized as a versatile click chemistry reagent that is competent in both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) azide-alkyne cycloaddition reactions . It can undergo SPAAC with strained alkynes such as DBCO (dibenzocyclooctyne) or BCN (bicyclononyne) groups . While this dual reactivity is shared by some other aliphatic azidoalkylamines like 3-azidopropylamine , it is a key differentiator from azide reagents that are only efficient in one reaction modality. This dual compatibility allows a single building block to be deployed across a wider range of experimental designs, from in vitro labeling (CuAAC) to live-cell imaging applications (SPAAC), without changing the core reagent.

Click Chemistry SPAAC Bioconjugation

Validated Application Scenarios for 4-Azidobutylamine Based on Empirical Evidence


PROTAC Linker Optimization and Synthesis

Utilizing 4-Azidobutylamine as a C4 linker building block in the synthesis of novel PROTACs, where the four-carbon alkyl chain provides empirically determined optimal spacing for promoting ternary complex formation and subsequent degradation of target proteins [1]. This is based on class-level evidence that linker length is a critical design parameter and that C4 spacing is a validated choice for many target-E3 ligase pairs.

Stabilized Reagent Supply for Multi-Step Pharmaceutical Intermediates

Sourcing 4-Azidobutylamine in its stabilized salt form (e.g., cholate salt) for use as an intermediate in the preparation of macrolide antibiotics like solithromycin, where the improved thermal stability and high purity (>99.99% by HPLC) directly address the logistical and quality challenges associated with the neat free base [2].

High-Throughput Bioconjugation and Chemical Biology Workflows

Employing 4-Azidobutylamine for rapid functionalization of biomolecules or surfaces via CuAAC, capitalizing on its reaction kinetics which enable completion in minutes without the need for reducing agents, significantly reducing experimental turnaround time compared to alternative azides that require hours [3].

Functionalization of Nanomaterials and Surfaces

Using 4-Azidobutylamine to install azide groups on polydopamine-coated magnetic nanoparticles, creating a platform for subsequent straightforward Cu-catalyzed 'click' reactions with alkynes to introduce diverse functional moieties such as biotin, glucose, or fluorescent probes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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